![molecular formula C15H16F4N6 B2606750 5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine CAS No. 2034330-02-2](/img/structure/B2606750.png)

5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

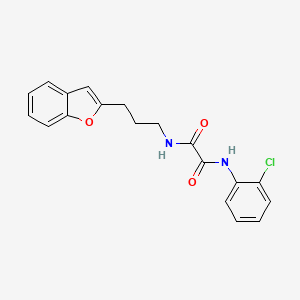

The compound “5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine” is a pyrimidine derivative . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and it is insoluble in water . It should be stored at 4°C . The acidity coefficient (pKa) is 14.33±0.10 (Predicted) .Wissenschaftliche Forschungsanwendungen

Synthesis of Key Intermediates in Medicinal Chemistry

A practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, an intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors, showcases the compound's relevance in developing new classes of anticancer agents. This process offers an economical synthesis route, emphasizing the compound's utility in medicinal chemistry research (Zhang et al., 2009).

Development of Fluorinated Analogues

Research into the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid demonstrates the compound's role in creating new molecules with potential biochemical applications. These analogues exhibit unique interactions and conformations due to their fluorine content, hinting at the exploration of novel biological activities (Sukach et al., 2015).

Fluorous Chemistry Applications

The compound has been utilized in fluorous chemistry for the synthesis of disubstituted pyrimidines. This technique employs a fluorous tag for intermediate and product purification, illustrating the compound's applicability in developing efficient synthetic methodologies (Zhang, 2003).

Anticancer and Antimicrobial Compound Development

Its derivatives have shown promise as selective, potent, and orally active agonists at 5-HT1A receptors, indicating potential applications in treating depression and anxiety disorders. The incorporation of fluorine atoms has been pivotal in enhancing the oral activity and selectivity of these ligands (Vacher et al., 1999).

Exploration in Tubulin Inhibition Mechanisms

The synthesis and structure-activity relationship (SAR) studies of triazolopyrimidines as anticancer agents, where the compound served as a precursor, have led to insights into a unique mechanism of tubulin inhibition. This work highlights the compound's contribution to discovering new therapeutic strategies against cancer (Zhang et al., 2007).

Advanced Material Synthesis

In materials science, the compound has been used to develop soluble fluoro-polyimides, indicating its role in creating high-performance polymers with exceptional thermal stability and low moisture absorption. This research underscores the compound's utility in synthesizing advanced materials with potential applications in electronics and aerospace (Xie et al., 2001).

Wirkmechanismus

Biochemical Pathways

The primary pathway affected by this compound is the electron transport chain in the mitochondria. The inhibition of this pathway leads to a decrease in ATP production, disrupting various downstream cellular processes that require ATP .

Result of Action

The result of the action of this compound is the disruption of ATP production in fungal cells, leading to cell death and providing its fungicidal activity .

Zukünftige Richtungen

With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . The development of novel and promising fungicides is urgently required . This compound, being a pyrimidinamine derivative, could potentially be a part of this future direction.

Biochemische Analyse

Biochemical Properties

As a pyrimidinamine derivative, it is expected to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve both covalent and non-covalent bonds.

Cellular Effects

Given its role as a mitochondrial complex I electron transport inhibitor, it is likely to have significant effects on cell function . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a mitochondrial complex I electron transport inhibitor, it is likely to exert its effects at the molecular level by binding to and inhibiting this enzyme .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound would change over time, depending on factors such as its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is likely that the effects of this compound would vary with dosage, with potential threshold effects and possible toxic or adverse effects at high doses .

Metabolic Pathways

Given its structure and known biochemical properties, it is likely to interact with various enzymes and cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely to interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

Given its known biochemical properties, it could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

5-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F4N6/c1-9-22-12(15(17,18)19)6-13(23-9)25-4-2-11(3-5-25)24-14-20-7-10(16)8-21-14/h6-8,11H,2-5H2,1H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEWTXBWRQLTRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC3=NC=C(C=N3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F4N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopropyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2606669.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2606670.png)

![2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2606671.png)

![3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-5,6-dimethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone](/img/structure/B2606677.png)

![Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate](/img/structure/B2606682.png)

![N-[3'-acetyl-1-(4-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2606684.png)

![3-(4-fluorophenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2606687.png)